molecular formula C6H8N2O2S B12275407 2-Amino-3-(thiazol-5-yl)propanoic acid

2-Amino-3-(thiazol-5-yl)propanoic acid

Cat. No.: B12275407
M. Wt: 172.21 g/mol
InChI Key: XEGDVXZYFYKJJR-UHFFFAOYSA-N
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Description

®-2-Amino-3-(thiazol-5-yl)propanoic acid is a chiral amino acid derivative containing a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with a suitable α-bromo acid derivative under basic conditions to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of ®-2-Amino-3-(thiazol-5-yl)propanoic acid may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(thiazol-5-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of 2-amino-3-(thiazol-5-yl)propanoic acid exhibit significant antimicrobial properties. For instance, a study synthesized various thiazole derivatives and evaluated their antibacterial activity against several pathogens. The findings indicated that certain compounds showed promising results, particularly those with specific substituents on the thiazole ring .

CompoundAntibacterial ActivityPathogen Targeted
3aHighE. coli
3bModerateS. aureus
3cLowP. aeruginosa

1.2 Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have suggested that it may play a role in mitigating oxidative stress in neuronal cells, thus offering protective effects against neurodegenerative diseases . These findings warrant further investigation into its mechanisms of action and therapeutic applications.

Agricultural Applications

2.1 Plant Growth Promotion

In agricultural settings, compounds similar to this compound have been explored for their ability to enhance plant growth and yield. Research indicates that these compounds can stimulate oil and protein content in crops, making them valuable for improving agricultural productivity .

ApplicationEffect on CropMeasurement Method
Foliar SprayIncreased yieldOil content analysis
Soil AmendmentEnhanced growthBiomass measurement

Biochemical Research

3.1 Enzyme Inhibition Studies

The compound has also been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, research shows that thiazole derivatives can act as inhibitors of certain proteases, which are crucial in various biological processes . This property could be leveraged in drug design to develop new therapeutic agents.

3.2 Synthesis of Novel Compounds

The synthesis of this compound derivatives has been a significant focus in organic chemistry. The ability to modify the thiazole ring opens avenues for creating compounds with tailored biological activities, expanding the scope of research in medicinal chemistry .

Case Studies

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial efficacy of synthesized thiazole derivatives against a panel of bacterial strains. The results indicated that certain modifications led to enhanced activity, suggesting that structure-activity relationships are critical in developing effective antimicrobial agents .

Case Study 2: Neuroprotective Mechanisms

In vivo studies have investigated the neuroprotective effects of this compound on models of oxidative stress-induced neurodegeneration. The results demonstrated a reduction in neuronal cell death and improved cognitive function, highlighting its potential therapeutic role .

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-3-(thiazol-5-yl)propanoic acid is unique due to its combination of a thiazole ring and an amino acid moiety, which imparts specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

2-Amino-3-(thiazol-5-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C6_{6}H8_{8}N2_{2}O2_{2}S, with a molecular weight of approximately 208.67 g/mol. The unique thiazole ring structure contributes to its biological activities, allowing it to interact with various biological systems, particularly in the modulation of neurotransmitter systems and antimicrobial properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Neuroprotective Effects:
Research has indicated that this compound may exhibit neuroprotective properties, potentially through its interaction with neurotransmitter systems. It has been studied for its ability to modulate GABAergic activity, which is crucial for maintaining neuronal health and preventing neurodegeneration .

2. Antimicrobial Properties:
The thiazole moiety is associated with antimicrobial activity. Studies have shown that derivatives of this compound possess significant antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from thiazole structures have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .

3. Anticancer Potential:
Emerging evidence suggests that this compound may have anticancer properties. It has been reported to induce apoptosis in cancer cells by disrupting mitotic processes, particularly in centrosome-amplified cancer cells .

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. These methods vary in complexity and yield, allowing flexibility based on desired applications:

Synthesis MethodDescriptionYield
Hantzsch MethodInvolves the reaction of β-amino acids with thiazole derivativesHigh
Microwave-Assisted SynthesisUtilizes microwave energy for rapid synthesisModerate
Conventional HeatingTraditional reflux methods in aqueous solutionsVariable

Case Study 1: Neuroprotective Activity

A study conducted on the neuroprotective effects of this compound showed that it significantly reduced neuronal cell death in vitro under oxidative stress conditions. The mechanism was linked to enhanced GABA receptor activation, leading to increased chloride ion influx and neuronal stabilization .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of various thiazole derivatives, this compound exhibited MIC values ranging from 4.69 µM to 22.9 µM against B. subtilis and S. aureus, indicating strong antibacterial potential .

Case Study 3: Anticancer Properties

Research involving cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability due to the induction of multipolar mitotic spindles, a hallmark of aberrant cell division in cancer cells .

Properties

IUPAC Name

2-amino-3-(1,3-thiazol-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-8-3-11-4/h2-3,5H,1,7H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGDVXZYFYKJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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